molecular formula C12H22BrNO3 B8451110 7-bromo-N-(tetrahydro-2H-pyran-2-yloxy)-heptanamide

7-bromo-N-(tetrahydro-2H-pyran-2-yloxy)-heptanamide

Cat. No. B8451110
M. Wt: 308.21 g/mol
InChI Key: OXZFUAGUOBUIGZ-UHFFFAOYSA-N
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Patent
US08980909B2

Procedure details

to a solution of H2N-OTHP (1.0 g, 8.54 mmol) and triethylamine (2.46 g, 24.39 mmol) in CH2Cl2 (20 mL) was added a solution of 7-bromoheptanoyl chloride (1.84 g, 8.13 mmol) obtained above in CH2Cl2 (10 mL) dropwise cooling in an ice-water bath. The mixture was stirred at room temperature for 1 h. It was diluted with EtOAc and washed with aqueous saturated NaHCO3, water, and brine, before being dried over MgSO4. Filtration and concentration in vacuo and purification by silica gel flash chromatography (n-hexane/EtOAc=3/1) gave 1.3 g (52%) of 7-bromo-N-(tetrahydro-2H-pyran-2-yloxy)-heptanamide as yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][O:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][O:4]1.C(N(CC)CC)C.[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23](Cl)=[O:24]>C(Cl)Cl.CCOC(C)=O>[Br:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([NH:1][O:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][O:4]1)=[O:24]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NOC1OCCCC1
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.84 g
Type
reactant
Smiles
BrCCCCCCC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
dropwise cooling in an ice-water bath
WASH
Type
WASH
Details
washed with aqueous saturated NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
in vacuo and purification by silica gel flash chromatography (n-hexane/EtOAc=3/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCCC(=O)NOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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